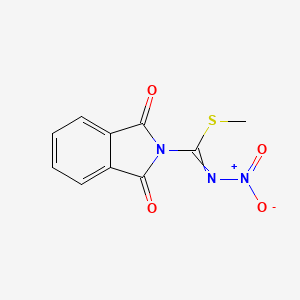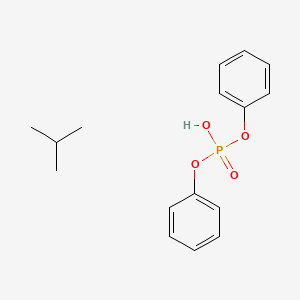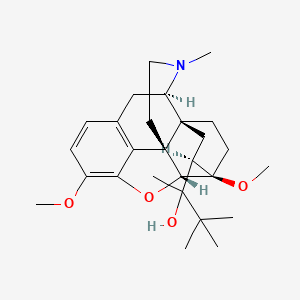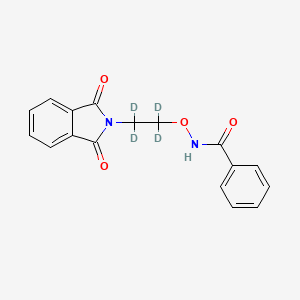
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is a synthetic compound with the molecular formula C17H10D4N2O4 and a molecular weight of 314.33. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide typically involves the reaction of 2-(1,3-Dioxoisoindolin-2-yl)ethanol with benzoyl chloride in the presence of a deuterated base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms, which are essential for the compound’s stability and functionality in research applications.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Applications De Recherche Scientifique
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) used as antidepressants.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide: Similar in structure but lacks deuterium atoms.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Another related compound with a different functional group.
S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate: A compound with similar core structure but different substituents.
Uniqueness
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in research applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C17H14N2O4 |
|---|---|
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
N-[1,1,2,2-tetradeuterio-2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |
InChI |
InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20)/i10D2,11D2 |
Clé InChI |
GCLPNOYGLSPTBS-MKQHWYKPSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])ONC(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
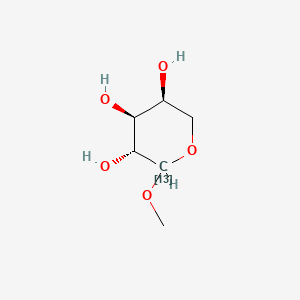
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)

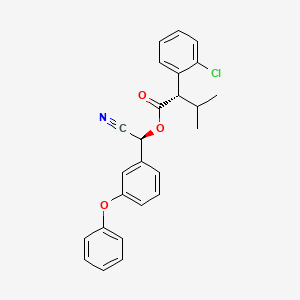

![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
